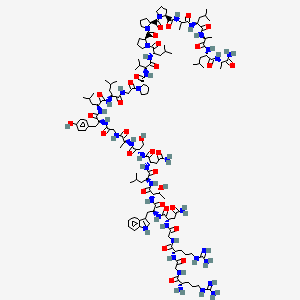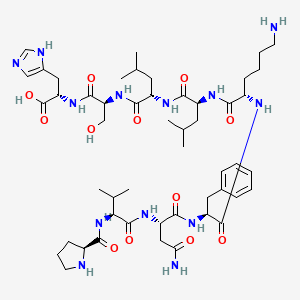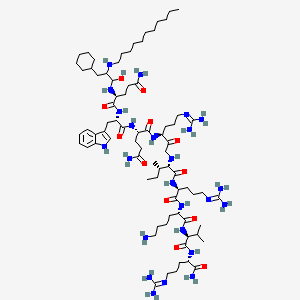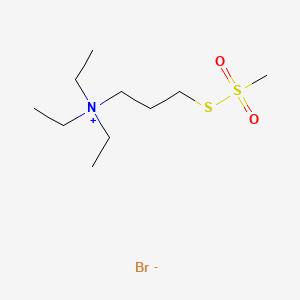
Bromuro de 3-(Trietilamonio)propil Metantíosulfonato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Triethylammonium)propyl Methanthiosulfonate Bromide is an analog of the charged MTS reagent MTSET . It has been used with SCAM to probe both the function and topology of a number of ligand-gated ion channels .
Molecular Structure Analysis
The molecular formula of 3-(Triethylammonium)propyl Methanthiosulfonate Bromide is C10H24BrNO2S2 . Its molecular weight is 334.33 .Physical and Chemical Properties Analysis
The molecular weight of 3-(Triethylammonium)propyl Methanthiosulfonate Bromide is 334.33 . The molecular formula is C10H24BrNO2S2 .Aplicaciones Científicas De Investigación
Investigación de Canales Iónicos
Este compuesto es un análogo del reactivo MTS cargado MTSET y se ha utilizado con el Método de Accesibilidad de Cisteína Sustituida (SCAM) para explorar tanto la función como la topología de una serie de canales iónicos activados por ligandos .
Estudios Bioquímicos
Sirve como una herramienta útil en estudios bioquímicos para el etiquetado o modificación de proteínas, particularmente en la comprensión de la relación estructura-función de los canales iónicos y los transportadores .
Mecanismo De Acción
Target of Action
3-(Triethylammonium)propyl Methanthiosulfonate Bromide is an analog of the charged MTS reagent MTSET . Its primary targets are ligand-gated ion channels . These channels play a crucial role in the transmission of signals in the nervous system.
Mode of Action
This compound interacts with its targets by binding to the ligand-gated ion channels
Biochemical Pathways
The compound affects the function and topology of a number of ligand-gated ion channels . These channels are part of larger biochemical pathways involved in signal transmission in the nervous system. The downstream effects of these pathways can influence a variety of physiological processes.
Result of Action
Its ability to probe the function and topology of ligand-gated ion channels suggests it may influence the transmission of signals in the nervous system .
Propiedades
IUPAC Name |
triethyl(3-methylsulfonylsulfanylpropyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24NO2S2.BrH/c1-5-11(6-2,7-3)9-8-10-14-15(4,12)13;/h5-10H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMSYCCXSSOJQO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCCSS(=O)(=O)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24BrNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676173 |
Source


|
| Record name | N,N,N-Triethyl-3-[(methanesulfonyl)sulfanyl]propan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219789-15-8 |
Source


|
| Record name | N,N,N-Triethyl-3-[(methanesulfonyl)sulfanyl]propan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
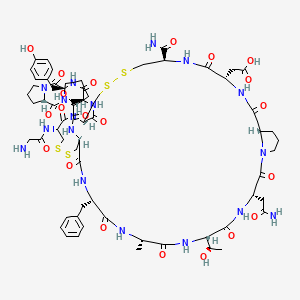
![d[Cha4]AVP](/img/structure/B561571.png)


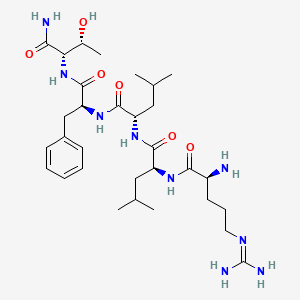
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B561578.png)

